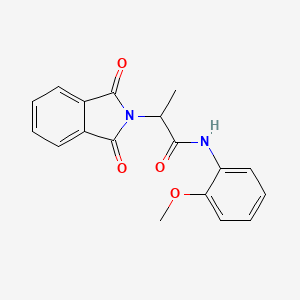

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide

Description

This compound is a phthalimide derivative featuring a propionamide linker attached to an ortho-methoxyphenyl group. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.34 g/mol. The ortho-methoxy substitution on the phenyl ring may influence steric and electronic interactions, impacting solubility, reactivity, and binding affinity .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11(16(21)19-14-9-5-6-10-15(14)24-2)20-17(22)12-7-3-4-8-13(12)18(20)23/h3-11H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWGCRYYCNWWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. One common approach might include the following steps:

Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

Introduction of Propionamide Group: The propionamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.

Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the phthalimide core but differ in substituents and linker chains:

Key Observations :

- Lipophilicity : Replacement of methoxy with methyl groups () increases hydrophobicity, as reflected in the lower solubility (29.7 µg/mL) compared to polar substituents like morpholine () .

- Linker Length : Shorter acetamide chains () reduce molecular weight and may enhance solubility but limit conformational flexibility compared to propionamide .

Pharmacological and Physicochemical Properties

- Melting Points : Similar compounds like (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid () exhibit high melting points (193–196°C), suggesting thermal stability for the phthalimide core .

- Solubility Trends : Bulky substituents (e.g., morpholine in ) may reduce crystallinity and improve solubility in polar solvents compared to alkyl or methoxy groups .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-methoxy-phenyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of isoindole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that a related compound inhibited growth in breast cancer cells through modulation of the PI3K/Akt signaling pathway.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that isoindole derivatives can disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways in pathogens. In vitro assays have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can potentially bind to receptors involved in cell signaling pathways, altering cellular responses.

- Apoptosis Induction : By triggering apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Study on Anticancer Efficacy

A study published in Cancer Research evaluated the effects of isoindole derivatives on tumor growth in xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to controls . The mechanism was linked to the downregulation of anti-apoptotic proteins.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.